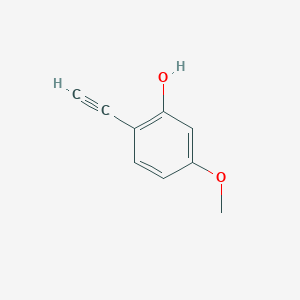

2-Ethynyl-5-methoxyphenol

Description

The ethynyl group confers unique reactivity, enabling applications in click chemistry, polymerization, and pharmaceutical synthesis. Its methoxy substituent enhances electron-donating properties, influencing solubility and interaction with biological targets. While specific data on its physical properties (e.g., melting point, solubility) are absent in the evidence, structural analogs suggest moderate polarity and solubility in organic solvents like ethanol or DMSO .

Properties

IUPAC Name |

2-ethynyl-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6,10H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOONUQMEBUCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312169 | |

| Record name | 2-Ethynyl-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057669-95-0 | |

| Record name | 2-Ethynyl-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057669-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-methoxyphenol typically involves the introduction of the ethynyl group onto a methoxyphenol precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinones.

Reduction: 2-Ethyl-5-methoxyphenol.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethynyl-5-methoxyphenol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving phenolic compounds.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with High Similarity

The following compounds exhibit high structural similarity (similarity scores 0.85–0.90) to 2-Ethynyl-5-methoxyphenol, as identified in :

| Compound Name | CAS Number | Key Structural Differences | Reactivity/Applications Insights |

|---|---|---|---|

| (2-Ethynyl-5-methoxyphenyl)methanol | 767-91-9 | Methanol group at benzene ring | Increased polarity; potential prodrug |

| A284930 | 89414-50-6 | Unspecified substituent variation | Likely similar click chemistry utility |

| A160789 | 171290-52-1 | Unspecified substituent variation | Possible pharmaceutical intermediate |

- This derivative may serve as a prodrug, with the methanol group enabling targeted release of the parent compound .

- A284930 (CAS 89414-50-6) : With the highest similarity score (0.90), this compound likely shares applications in polymer synthesis or medicinal chemistry, though specific data are unavailable .

Functional Group Variants

5-Methoxy-2-nitrophenol (CAS 101597-25-5)

- Structural Difference : Nitro group replaces ethynyl at the 2-position.

- Impact: The electron-withdrawing nitro group reduces ring electron density, decreasing reactivity in electrophilic substitutions but increasing stability under acidic conditions. Applications include dye synthesis and analytical chemistry, contrasting with this compound’s focus on dynamic covalent chemistry .

(2-Ethoxy-5-fluorophenyl)methanol (CAS 1096330-41-4)

- Structural Difference : Ethoxy and fluorine substituents replace ethynyl and methoxy groups.

- Impact: Ethoxy and fluorine enhance metabolic stability and lipophilicity, making this compound suitable for agrochemical or drug development. The absence of an ethynyl group limits click chemistry utility compared to this compound .

Biological Activity

2-Ethynyl-5-methoxyphenol (C₉H₈O₂) is an organic compound that has garnered attention in various fields of research due to its unique structure and biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a phenolic structure with an ethynyl group at the 2-position and a methoxy group at the 5-position. The presence of these functional groups contributes to its reactivity and biological activity. The ethynyl group allows for participation in click chemistry, while the methoxy group can enhance solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is critical in mitigating oxidative stress and cellular damage.

- Anti-inflammatory Effects : It has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which is relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound may reduce inflammation and pain associated with various conditions .

- Radical Scavenging : Its antioxidant capacity allows it to neutralize free radicals, thereby protecting cells from oxidative damage.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Alkyne Formation : Utilizing acetylene derivatives to introduce the ethynyl group.

- Methoxylation : Employing methanol in the presence of acid catalysts to add the methoxy group at the appropriate position.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

- Antioxidant Capacity Assessment :

-

Antimicrobial Efficacy :

- Research demonstrated that this compound effectively inhibited bacterial growth in vitro, with significant implications for its use in treating infections caused by resistant strains.

- COX-2 Inhibition Study :

Comparative Analysis

To highlight the uniqueness of this compound among similar compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Key Biological Activities |

|---|---|---|

| This compound | Ethynyl & Methoxy groups | Antioxidant, Anti-inflammatory |

| 5-Methoxyphenol | Lacks ethynyl group | Primarily antioxidant |

| 4-(2-Aminoethyl)-2-methoxyphenol | Contains aminoethyl group | Neuropharmacological applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.